molecular formula C9H7F3N4OS B13752479 3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1179360-40-7

3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Katalognummer: B13752479
CAS-Nummer: 1179360-40-7
Molekulargewicht: 276.24 g/mol
InChI-Schlüssel: MULKRHMYKFOPSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a pyridine ring substituted with a trifluoromethoxy group and a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Wissenschaftliche Forschungsanwendungen

3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

  • 3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
  • 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole

Uniqueness

3-(3-Methyl-4-(trifluoromethoxy)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific combination of a trifluoromethoxy group and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

1179360-40-7

Molekularformel

C9H7F3N4OS

Molekulargewicht

276.24 g/mol

IUPAC-Name

3-[3-methyl-4-(trifluoromethoxy)pyridin-2-yl]-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H7F3N4OS/c1-4-5(17-9(10,11)12)2-3-14-6(4)7-15-8(13)18-16-7/h2-3H,1H3,(H2,13,15,16)

InChI-Schlüssel

MULKRHMYKFOPSS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CN=C1C2=NSC(=N2)N)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.